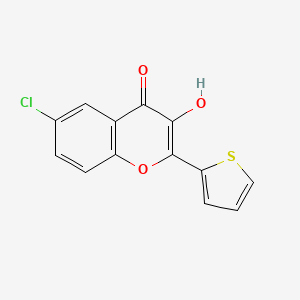
6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one is a synthetic compound belonging to the chromone family. Chromones are a major class of naturally occurring compounds known for their diverse biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties . The presence of a thiophene ring and a chlorine atom in this compound enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one typically involves the condensation of appropriate chalcones with 2-hydroxyacetophenones. The reaction is often carried out under basic conditions using reagents such as sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂) to facilitate the formation of the chromone ring . Microwave irradiation can be employed to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be scaled up for industrial applications, providing an efficient and cost-effective method for producing this compound .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromone ring can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential anticancer and neuroprotective effects.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits essential enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by activating specific signaling pathways.
Neuroprotective Activity: Scavenges free radicals and reduces oxidative stress in neuronal cells.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-2-phenyl-4H-chromen-4-one: Lacks the chlorine and thiophene groups, resulting in different biological activities.
6-chloro-2-(furan-2-yl)-4-oxo-4H-chromen-3-yl acetate: Contains a furan ring instead of a thiophene ring, leading to variations in chemical reactivity and biological properties.
Uniqueness
The presence of both a chlorine atom and a thiophene ring in 6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one makes it unique compared to other chromone derivatives. These structural features contribute to its enhanced chemical reactivity and potential for diverse biological activities .
Properties
CAS No. |
39730-56-8 |
|---|---|
Molecular Formula |
C13H7ClO3S |
Molecular Weight |
278.71 g/mol |
IUPAC Name |
6-chloro-3-hydroxy-2-thiophen-2-ylchromen-4-one |
InChI |
InChI=1S/C13H7ClO3S/c14-7-3-4-9-8(6-7)11(15)12(16)13(17-9)10-2-1-5-18-10/h1-6,16H |
InChI Key |
NANFYPCPHFMPPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


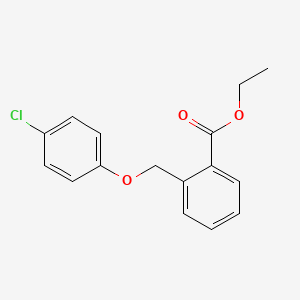
![4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B11841607.png)
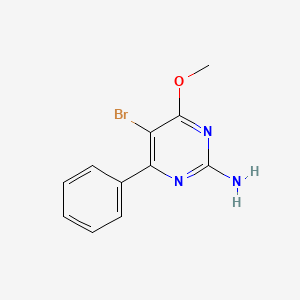
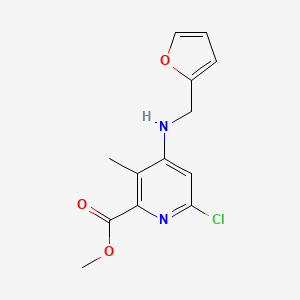
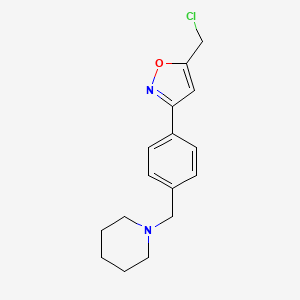
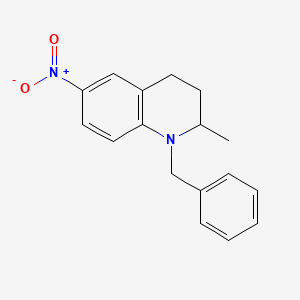
![6-[(Acetyloxy)methyl]-2-methyl-4-oxo-4H-1-benzopyran-3-yl acetate](/img/structure/B11841633.png)
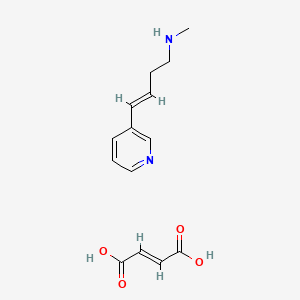

![Indeno[2,1-b]pyran, 4-phenyl-2-propyl-](/img/structure/B11841680.png)
![6-Bromo-3-(3-methoxypropyl)-1-methylimidazo[1,5-a]pyridine](/img/structure/B11841686.png)
![3-Phenethyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11841689.png)
![4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid](/img/structure/B11841690.png)

